molecular formula C10H18O B1382829 2,2-Dicyclobutylethan-1-ol CAS No. 1803606-45-2

2,2-Dicyclobutylethan-1-ol

Cat. No. B1382829
CAS RN: 1803606-45-2
M. Wt: 154.25 g/mol
InChI Key: USKSWTGZRMFHAE-UHFFFAOYSA-N
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Description

2,2-Dicyclobutylethan-1-ol, also known as 2,2-dicyclobutyl ethan-1-ol, is an organic compound with a chemical formula C6H12O. It is a cyclic ether, which is a type of organic compound with an oxygen atom connected to two alkyl groups that form a ring. 2,2-Dicyclobutylethan-1-ol is a colorless liquid with a sweet odor and low toxicity. It is used in a variety of applications, including fuel additives, pharmaceuticals, and as a chemical intermediate.

Scientific Research Applications

1. Organic Synthesis and Chemical Transformations

Research indicates various applications of compounds structurally related to 2,2-Dicyclobutylethan-1-ol in organic synthesis. For example, Gusel'nikov et al. (2002) explored low-pressure pyrolysis processes involving silacyclobutene compounds, demonstrating their potential in synthesizing complex organic structures (Gusel'nikov et al., 2002). Similarly, Kamau and Hodge (2004) investigated cyclo-depolymerizations of polyurethanes leading to macrocyclic oligomers, highlighting the role of such processes in polymer chemistry (Kamau & Hodge, 2004).

2. Catalysis and Reaction Mechanisms

In the field of catalysis, several studies have focused on reactions involving cyclobutene and related structures. Yao and Shi (2007) examined Lewis acid-catalyzed reactions with arylmethylenecyclopropanes, which are structurally related to 2,2-Dicyclobutylethan-1-ol, providing insights into the formation of cyclobutene derivatives (Yao & Shi, 2007). Additionally, the work of Terent’ev et al. (2004) on the synthesis of 1-aryl-2,2-dichloroethanones showcases the utility of these compounds in diverse chemical reactions (Terent’ev et al., 2004).

3. Advanced Materials and Applications

The research by Gabriele et al. (2013) demonstrates the potential of compounds like 2,2-Dicyclobutylethan-1-ol in the synthesis of advanced materials, specifically in the creation of substituted furans and pyrroles (Gabriele et al., 2013). Furthermore, Lam et al. (2001) analyzed the conformational aspects of dicyanoethanes, offering insights into the structural dynamics of related compounds (Lam et al., 2001).

4. Photophysical and Electrochemical Properties

Dang et al. (2002) explored the synthesis and properties of cyclopentafused aromatic hydrocarbons, shedding light on the photophysical characteristics of these compounds, which are relevant to the study of 2,2-Dicyclobutylethan-1-ol and its derivatives (Dang et al., 2002).

properties

IUPAC Name

2,2-di(cyclobutyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-7-10(8-3-1-4-8)9-5-2-6-9/h8-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USKSWTGZRMFHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CO)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dicyclobutylethan-1-ol

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